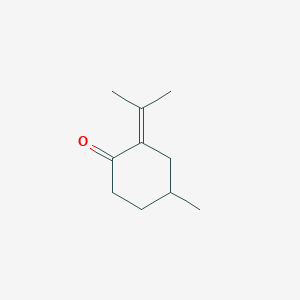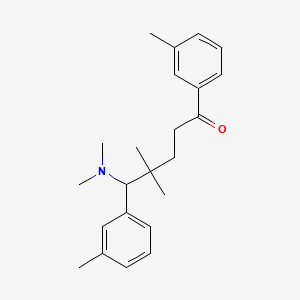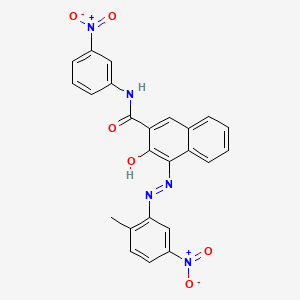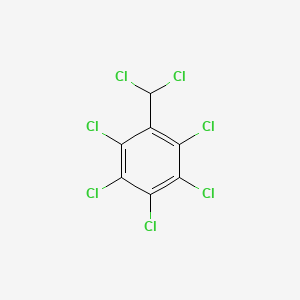
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C7HCl7. It is characterized by the presence of five chlorine atoms and one dichloromethyl group attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) replace chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated benzene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative pollutant.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the dichloromethyl group.
Hexachlorobenzene: Contains six chlorine atoms attached to the benzene ring.
1,2,3,4,5-Pentachloro-6-(trichloromethyl)benzene: Contains a trichloromethyl group instead of a dichloromethyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene is unique due to the presence of both the pentachlorinated benzene ring and the dichloromethyl group. This combination imparts specific chemical and physical properties that distinguish it from other chlorinated aromatic compounds .
Properties
CAS No. |
2136-95-0 |
|---|---|
Molecular Formula |
C7HCl7 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(dichloromethyl)benzene |
InChI |
InChI=1S/C7HCl7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |
InChI Key |
AWLHOCSHUCRWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


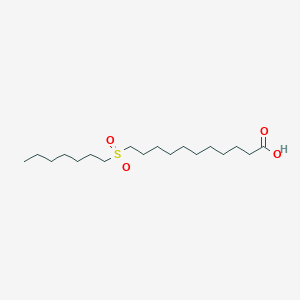
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
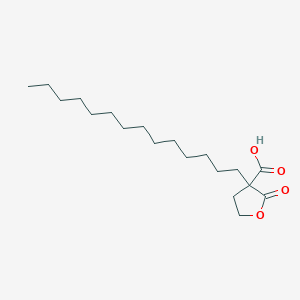


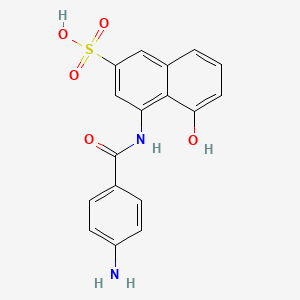


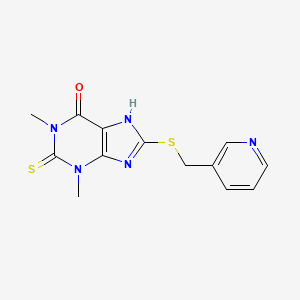
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
